
Application Notes: ALD of TaNₓ from PDMAT

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

Get Quote

The ALD process using PDMAT with different nitrogen co-reactants enables the deposition of tantalum

nitride films with distinct stoichiometries and properties, making them suitable for various applications [1].

Process Overview: Using PDMAT as the tantalum precursor with ammonia (NH₃) results in the

formation of tantalum mono-nitride (TaN), a conductive film. In contrast, using
monomethylhydrazine (MMH) yields a nitrogen-rich tantalum pentanitride (Ta₃N₅), which is highly

resistive [1].
Key Quantitative Data: The table below summarizes the core differences between the two

processes as identified in the study.

Parameter PDMAT with NH₃ (TaN) PDMAT with MMH (Ta₃N₅)

Growth Temperature 200 - 375 °C 200 - 375 °C

Growth Rate ~0.6 Å/cycle ~0.4 Å/cycle

Film Stoichiometry TaN Ta₃N₅

Electrical Resistivity ~70 mΩ·cm High (Order of magnitude higher than TaN)

Self-Limiting Behavior Confirmed Confirmed
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This section provides a detailed methodology for the ALD of Ta₃N₅ using PDMAT and MMH, based on the

referenced work [1].

Substrate Preparation and Reactor Loading

Substrate Cleaning: Standard cleaning procedures (e.g., RCA clean for Si wafers) should be

followed to ensure a pristine, contaminant-free surface.
Reactor Setup: Load the substrates into a thermal ALD reactor chamber. The system should be

capable of maintaining a high vacuum and precise temperature control. Ensure the gas lines for
PDMAT vapor, MMH, and the inert purge gas (e.g., N₂ or Ar) are properly connected and leak-free.

Atomic Layer Deposition Cycle

A typical ALD cycle for this process consists of the following four steps, which are repeated until the desired

film thickness is achieved. The workflow is also illustrated in the diagram below.
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Step 1: PDMAT Pulse

Precursor: Pentakis(dimethylamino)tantalum (PDMAT), a liquid precursor.
Vaporization: Heat the precursor bubbler to an appropriate temperature (e.g., 75-90 °C) to

generate sufficient vapor pressure.
Pulsing: Introduce the PDMAT vapor into the reactor chamber using an inert carrier gas for a

duration of 0.5 to 2.0 seconds. This allows the precursor molecules to adsorb onto the
substrate surface in a self-limiting manner.

Step 2: First Purge

Purpose: Remove non-chemisorbed precursor molecules and reaction by-products from the
gas phase to prevent unwanted CVD-like reactions.

Method: Pulse an inert purge gas (N₂ or Ar) through the reactor for a duration of 5 to 20
seconds. The purge time must be optimized to ensure complete cleaning without significantly

impacting the process throughput.

Step 3: MMH Pulse

Co-reactant: Introduce monomethylhydrazine (MMH) vapor into the reactor.

Pulsing: A typical pulse duration is 1 to 5 seconds. MMH reacts with the adsorbed PDMAT
ligands, forming the Ta₃N₅ layer and releasing reaction by-products.

Step 4: Second Purge

Purpose: Remove all unreacted MMH and gaseous reaction by-products from the chamber.
Method: A second inert gas purge, typically for 5 to 20 seconds, completes one ALD cycle.

Process Monitoring and Characterization

In-situ Monitoring: A Quartz Crystal Microbalance (QCM) can be used to monitor mass gain per
cycle (MGPC) in real-time, confirming self-limiting growth and measuring the growth rate [1].

Ex-situ Characterization:
Thickness & Growth Rate: Use spectroscopic ellipsometry to measure film thickness and

calculate growth rate (Å/cycle).
Composition: Use X-ray Photoelectron Spectroscopy (XPS) or Medium Energy Ion Scattering

(MEIS) to confirm the Ta₃N₅ stoichiometry and characterize elemental composition [1].
Electrical Properties: Measure resistivity using a four-point probe system.
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Methodology Summary

The ALD process for Ta₃N₅ using PDMAT and MMH is a reliable method for depositing nitrogen-rich,

resistive tantalum nitride films. The key to achieving the correct Ta₃N₅ stoichiometry, as opposed to TaN,

lies in the choice of the nitrogen co-reactant. The protocols outlined above provide a template for

reproducing this process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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